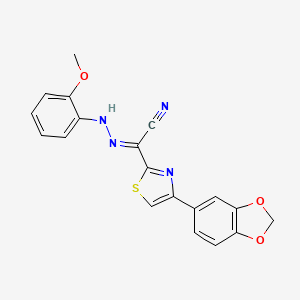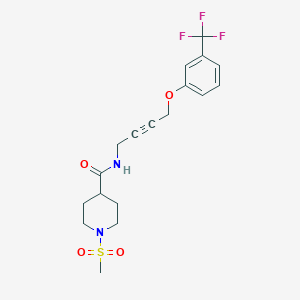
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as MT-45 and is known to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-(methylthio)phenyl)propan-1-one and its derivatives play a significant role in the field of organic and medicinal chemistry due to their diverse pharmacological properties and potential as building blocks for the synthesis of complex molecules. The synthesis and crystal structure analysis of such compounds, including their biologically active derivatives of 1,2,4-triazoles, have been a subject of interest to understand their intermolecular interactions in the solid state. These interactions are crucial for molecular packing and play a vital role in the stabilization of the crystalline form, which can affect the bioavailability and stability of the compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2017).
Catalytic Applications
The catalytic properties of 1,2,3-triazole derivatives have been explored in various chemical reactions. For instance, half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based ligands have shown promising results in the catalytic oxidation of alcohols and transfer hydrogenation of ketones. These reactions are pivotal in organic synthesis, providing a pathway to various alcohols and ketones with significant industrial and pharmaceutical applications. The efficiency of these catalytic processes can be attributed to the unique coordination environment provided by the triazole ligands, which facilitates the activation of substrates for the catalytic cycle (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of 1,2,4-triazole derivatives highlight their potential in addressing various infectious diseases. Novel 1,2,4-triazole compounds, designed and synthesized with different substituents, have demonstrated excellent activities against a broad spectrum of human pathogenic fungi and bacteria. These findings underscore the therapeutic potential of these compounds in developing new antimicrobial and antifungal agents. The molecular docking studies further provide insights into their mechanism of action, offering a valuable tool for the rational design of more potent derivatives (Chai, Zhang, Cao, Zou, Wu, Zhang, Jiang, & Sun, 2011).
Eigenschaften
IUPAC Name |
3-(4-methylsulfanylphenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-23-16-5-2-14(3-6-16)4-7-17(22)20-11-8-15(9-12-20)21-13-10-18-19-21/h2-3,5-6,10,13,15H,4,7-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOLLNFLMBDWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide](/img/structure/B2861510.png)

![N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2861513.png)


![N-(2,4-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2861516.png)
![2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2861517.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2861518.png)


![4-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B2861525.png)

![8-(4-ethoxyphenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2861529.png)